molecular formula C17H38P+ B1208171 Tetradecyltrimethylphosphonium

Tetradecyltrimethylphosphonium

Cat. No.: B1208171
M. Wt: 273.5 g/mol
InChI Key: OHTNPTBMCUYMRQ-UHFFFAOYSA-N
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Description

Tetradecyltrimethylphosphonium is a quaternary phosphonium salt with the chemical formula C₁₇H₃₈P⁺ (typically paired with anions such as chloride or bromide). Its CAS registry number is 7368-64-1 . Structurally, it features a central phosphorus atom bonded to three methyl groups and one tetradecyl (C₁₄H₂₉) chain. This amphiphilic structure imparts surfactant-like properties, making it useful in applications such as biocides, detergents, and ionic liquids .

Properties

Molecular Formula

C17H38P+

Molecular Weight

273.5 g/mol

IUPAC Name

trimethyl(tetradecyl)phosphanium

InChI

InChI=1S/C17H38P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4/h5-17H2,1-4H3/q+1

InChI Key

OHTNPTBMCUYMRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[P+](C)(C)C

Synonyms

C14Me3P
tetradecyltrimethylphosphonium
tetradecyltrimethylphosphonium chloride

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Quaternary phosphonium salts vary significantly based on alkyl chain lengths, substituents, and counterions. Below is a comparative analysis of tetradecyltrimethylphosphonium with structurally related compounds:

Table 1: Key Properties of this compound and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties Applications
This compound C₁₇H₃₈P⁺ (e.g., Cl⁻ salt) 237.46 (cation only) 7368-64-1 Amphiphilic, antimicrobial, thermal stability Biocides, ionic liquids, surfactants
Trihexyltetradecylphosphonium decanoate [P(C₆H₁₃)₃(C₁₄H₂₉)]⁺[C₁₀H₁₉O₂]⁻ 655.11 465527-65-5 Hydrophobic ionic liquid, low volatility Lubricants, solvents, electrolytes
Triphenylmethylphosphonium bromide C₁₉H₁₈P⁺Br⁻ 357.22 1779-49-3 Crystalline, soluble in organic solvents Phase-transfer catalysis, synthesis
Tetrakis(hydroxymethyl)phosphonium chloride [P(CH₂OH)₄]⁺Cl⁻ 190.56 55566-30-8 Water-soluble, reactive hydroxyl groups Textile crosslinking, flame retardants
Key Observations:

Alkyl Chain Impact: this compound’s C₁₄ chain enhances hydrophobicity compared to methyl or phenyl substituents, improving its efficacy as a surfactant or antimicrobial agent . In contrast, Trihexyltetradecylphosphonium decanoate (with three hexyl and one tetradecyl chain) exhibits extreme hydrophobicity, making it suitable for non-polar ionic liquid applications .

Counterion Influence: Chloride or bromide counterions (e.g., in this compound) enhance water solubility, whereas larger anions like decanoate increase lipophilicity .

Thermal Stability :

  • Phosphonium salts with longer alkyl chains (e.g., tetradecyl) demonstrate higher thermal stability, enabling use in high-temperature processes .

Limitations and Challenges

  • Environmental Toxicity : Long-chain phosphonium salts (e.g., this compound) persist in aquatic environments, raising ecological concerns .
  • Synthetic Complexity: Asymmetric phosphonium salts (e.g., Trihexyltetradecylphosphonium decanoate) require multi-step syntheses, increasing production costs .

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